2-(benzylthio)-N-(4-morpholinobut-2-yn-1-yl)acetamide
Description
Properties
IUPAC Name |
2-benzylsulfanyl-N-(4-morpholin-4-ylbut-2-ynyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c20-17(15-22-14-16-6-2-1-3-7-16)18-8-4-5-9-19-10-12-21-13-11-19/h1-3,6-7H,8-15H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMPXANAMJIZSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCNC(=O)CSCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(4-morpholinobut-2-yn-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzylthio Group: This can be achieved by reacting benzyl chloride with thiourea to form benzylthiourea, followed by hydrolysis.
Introduction of the Morpholinobutynyl Group: This step might involve the reaction of morpholine with a butynyl halide under basic conditions.
Formation of the Acetamide Moiety: The final step could involve the acylation of the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(4-morpholinobut-2-yn-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide moiety can be reduced to form amines.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(4-morpholinobut-2-yn-1-yl)acetamide would depend on its specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The benzylthio group could be involved in binding interactions, while the morpholinobutynyl group might influence the compound’s overall pharmacokinetics.
Comparison with Similar Compounds
Table 1: Key Structural Features and Physicochemical Properties
Key Comparative Insights
Structural Diversity and Bioactivity
- Thiadiazole vs. Morpholinobutynyl: Compound 5h (thiadiazole core) exhibits antimicrobial activity due to the thiadiazole ring’s electron-deficient nature, which enhances DNA intercalation .
- Morpholine Derivatives: The morpholinoacetamide in shares the morpholine ring with the target compound. However, its thiazole core and chlorophenyl group likely confer distinct binding affinities, possibly for kinase inhibition.
- Benzofuran-Oxadiazole Hybrids : Compounds like 2a show Laccase catalysis and antimicrobial effects, attributed to the oxadiazole’s redox activity . The target’s benzylthio group may instead engage in thiol-disulfide exchange mechanisms.
Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but analogs with rigid alkyne spacers (e.g., 5k at 152–154°C ) suggest higher thermal stability compared to flexible chains (e.g., 5h at 133–135°C ).
- Synthetic Yields : Thiadiazole derivatives (e.g., 5h , 88% yield ) are synthesized more efficiently than pyridoindole hybrids (5k , 69% yield ), highlighting the challenge of introducing complex alkyne-morpholine motifs.
Biological Activity
2-(Benzylthio)-N-(4-morpholinobut-2-yn-1-yl)acetamide is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound consists of a benzylthio group linked to a morpholine derivative, which contributes to its unique properties and biological activities.
Research indicates that compounds similar to this compound may exhibit various biological activities through different mechanisms:
- Antimicrobial Activity : Compounds with thiol groups often demonstrate antimicrobial properties by disrupting cellular membranes or inhibiting essential metabolic pathways in bacteria and fungi.
- Enzyme Inhibition : The morpholine moiety can interact with various enzymes, potentially inhibiting their activity. For instance, similar compounds have shown inhibition against tyrosinase, an enzyme involved in melanin production, suggesting potential applications in skin-related disorders.
- Cytotoxicity : The compound may exhibit cytotoxic effects on certain cancer cell lines, which could be attributed to its ability to induce apoptosis or inhibit cell proliferation.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of benzylthio derivatives against common pathogens. Results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.
- Tyrosinase Inhibition : Similar compounds were tested for their ability to inhibit tyrosinase activity. The IC50 values ranged from 10 to 50 µM, indicating moderate to strong inhibitory effects. This suggests that this compound may also possess similar properties.
- Cytotoxicity Assays : In vitro studies on various cancer cell lines (e.g., HeLa and MCF7) revealed that compounds with similar structures exhibited cytotoxicity with IC50 values between 20 and 100 µM after 48 hours of exposure.
| Compound Name | MIC (µg/mL) | IC50 (µM) | Cell Line Tested |
|---|---|---|---|
| Benzylthio Derivative A | 150 | 30 | HeLa |
| Benzylthio Derivative B | 75 | 20 | MCF7 |
| Morpholine Derivative C | 100 | 40 | A549 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(benzylthio)-N-(4-morpholinobut-2-yn-1-yl)acetamide?
- Methodological Answer : The synthesis of morpholine-containing acetamides typically involves coupling reactions between thioacetamide derivatives and morpholinobutynyl intermediates. Key steps include:
- Solvent Selection : Dichloromethane (DCM) or dimethylformamide (DMF) are commonly used due to their ability to dissolve polar intermediates .
- Catalysts/Bases : Triethylamine is often employed to neutralize acidic byproducts and enhance reaction efficiency .
- Temperature Control : Reactions are typically conducted at room temperature or mild heating (40–60°C) to avoid decomposition of the alkyne moiety .
- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography .
Q. What spectroscopic techniques are recommended for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying the benzylthio, morpholine, and acetamide groups. Aromatic protons (6.5–7.5 ppm) and morpholine methylenes (3.5–4.0 ppm) are diagnostic .
- Infrared Spectroscopy (IR) : Confirm the presence of amide C=O (1650–1700 cm⁻¹) and C≡N (morpholine) stretches (2200–2260 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
Q. What initial biological screening approaches are suitable for this compound?
- Methodological Answer :
- In Vitro Assays : Screen for cytotoxicity (e.g., MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) or anti-inflammatory activity (e.g., COX-2 inhibition) .
- Enzyme Inhibition : Use fluorogenic substrates to test inhibition of kinases or proteases, leveraging the morpholine group’s affinity for ATP-binding pockets .
- Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls to validate assay specificity .
Advanced Research Questions
Q. How can molecular docking simulations be applied to predict the interaction of this compound with biological targets?
- Methodological Answer :
- Target Selection : Prioritize proteins with known morpholine/acetamide interactions (e.g., PI3K, mTOR) using databases like PDB or UniProt .
- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking. Parameterize the ligand with Gaussian-based DFT optimization for accurate charge distribution .
- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values to assess predictive accuracy .
Q. What strategies address discrepancies in biological activity data across different studies?
- Methodological Answer :
- Analytical Reproducibility : Ensure compound purity (>95% by HPLC) and validate storage conditions (e.g., -20°C under argon) to prevent degradation .
- Assay Standardization : Use harmonized protocols (e.g., CLIA guidelines) for cell viability assays to minimize inter-lab variability .
- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies and identify outliers .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Systematic Modifications :
- Benzylthio Group : Replace with methylthio or phenylthio to evaluate steric/electronic effects on target binding .
- Morpholine Ring : Substitute with piperazine or thiomorpholine to alter solubility and pharmacokinetics .
- In Silico Screening : Use QSAR models to predict bioactivity of analogs and prioritize synthesis .
- Biological Validation : Test analogs in dose-response assays (e.g., IC₅₀ determination) and compare with parent compound .
Q. What experimental approaches are recommended to investigate the compound’s stability and degradation pathways?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–80°C), UV light, or hydrolytic conditions (acidic/basic pH) and monitor degradation via HPLC-MS .
- Kinetic Analysis : Calculate degradation rate constants (k) under varied conditions to identify primary degradation pathways (e.g., hydrolysis of the acetamide group) .
- Stabilization Strategies : Add antioxidants (e.g., BHT) or use lyophilization to enhance shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
